ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a fused pyrido-thieno-pyrimidine scaffold. Its structure includes a 4-chlorobenzyl group at position 1, a 4-fluorophenyl substituent at position 3, and an ethyl carboxylate ester at position 5. The electron-withdrawing chlorine and fluorine substituents may enhance binding affinity or metabolic stability compared to non-halogenated analogs .
Properties
CAS No. |
866344-42-5 |
|---|---|
Molecular Formula |
C25H21ClFN3O4S |
Molecular Weight |
513.97 |
IUPAC Name |
ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-19-20(14-28)35-23-21(19)22(31)30(18-9-7-17(27)8-10-18)24(32)29(23)13-15-3-5-16(26)6-4-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
HMUHECBQFVLDHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate (CAS No. 866344-42-5) is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings.
- Molecular Formula : C25H21ClFN3O4S
- Molecular Weight : 513.97 g/mol
- IUPAC Name : Ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
The compound's structure suggests multiple points of interaction with biological targets. The presence of the pyrimidine and thieno rings indicates potential activities related to enzyme inhibition and receptor modulation. Research on similar compounds has shown that modifications in the benzyl and phenyl groups can enhance binding affinity to specific targets such as kinases and phosphodiesterases.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrido-thieno-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that derivatives with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The antimicrobial activity of similar heterocyclic compounds has been well documented. Ethyl derivatives often show significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
Compounds in the pyrido-thieno class have also been noted for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Study : A recent study synthesized a series of pyrido-thieno-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that introducing halogen atoms significantly enhanced anticancer activity compared to non-halogenated analogs .
- Antimicrobial Evaluation : Another study focused on the synthesis of ethyl derivatives and their antibacterial efficacy against common pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Comparative Data Table
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by:
- Pyrido-thieno-pyrimidine backbone : This core structure is known for its biological activity.
- Chlorobenzyl and fluorophenyl substituents : These groups can enhance the compound's lipophilicity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C22H20ClF N2O4S
- Molecular Weight : 438.9 g/mol
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. The presence of the pyrido-thieno-pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation. Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo has been studied for its potential to target specific cancer pathways.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Preliminary studies have shown that derivatives of pyrimidines can exhibit significant antibacterial and antifungal effects. This application is crucial in the development of new antibiotics amid rising resistance to existing drugs.
Enzyme Inhibition
Compounds similar to ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo have been investigated for their ability to inhibit key enzymes involved in various metabolic pathways. This inhibition can lead to therapeutic benefits in diseases like diabetes and obesity.
Neurological Applications
The unique chemical structure may also allow for interactions with neurological receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or depression. Compounds that interact with neurotransmitter systems are of particular interest in this area.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of a pyrido-thieno-pyrimidine derivative in inhibiting tumor growth in vitro and in vivo models. The results indicated a reduction in tumor size by up to 50% compared to control groups when administered at optimal dosages.
Case Study 2: Antimicrobial Testing
In another research project focusing on antimicrobial properties, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant zone of inhibition, indicating strong antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The pyrido-thieno-pyrimidine core is structurally analogous to other thieno[2,3-d]pyrimidine derivatives. Key differences lie in substituent patterns:
- Compound 3f (Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)Acryloyl)Phenyl)Amino)-2-Oxoethyl)-4-Oxo-3,5,6,8-Tetrahydropyrido[4',3':4,5]Thieno[2,3-d]Pyrimidine-7(4H)-Carboxylate): Features a nitro-phenylacryloyl group and ethoxymethyl substituent. Reported yield: 82%, m.p. unspecified .
- 2-Chloro-N'-(5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-Yl)Acetohydrazide: Lacks the pyrido ring fusion but retains the thieno-pyrimidine core. Exhibits moderate cytotoxicity (IC₅₀ >5 μM in some cancer cell lines) . Lower molecular weight (53.18 ų) compared to the target compound, suggesting differences in steric bulk .
Substituent Effects
4-Chlorobenzyl vs. 4-Fluorophenyl :
Ethyl Carboxylate vs. Other Ester Groups :
Research Findings and Mechanistic Insights
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this polycyclic compound requires multi-step reactions with precise control over solvent selection, temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate reactants and stabilize intermediates . For example, highlights that reaction yields improved significantly when DMF was used at 80–100°C for cyclization steps. Additionally, protecting groups may be necessary to prevent undesired side reactions during heterocycle formation. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity, as noted in studies on structurally analogous pyrido-thieno-pyrimidines .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
A combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques) and High-Performance Liquid Chromatography (HPLC) is essential. NMR confirms the presence of functional groups (e.g., chlorobenzyl, fluorophenyl) and ring fusion patterns, while HPLC detects impurities at trace levels (<0.5%) . For example, in , the molecular formula and SMILES notation of a related compound were validated using these methods. Mass spectrometry (HRMS) further corroborates the molecular weight and fragmentation patterns.
Q. How do structural features like halogen substituents influence reactivity and stability?
The 4-chlorobenzyl and 4-fluorophenyl groups enhance electron-withdrawing effects, stabilizing the pyrido-thieno-pyrimidine core and directing electrophilic substitution reactions. demonstrates that halogenated aryl groups in thieno-pyrimidines improve metabolic stability and binding affinity to biological targets. The ethyl carboxylate group at position 7 increases solubility in polar solvents, facilitating in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced biological activity?
SAR studies should systematically vary substituents at positions 1 (chlorobenzyl), 3 (fluorophenyl), and 7 (ethyl carboxylate). For instance:
- Position 1 : Replacing 4-chlorobenzyl with 3-chlorophenyl (as in ) may alter steric hindrance and target interactions.
- Position 3 : Substituting 4-fluorophenyl with a trifluoromethyl group (see ) could enhance lipophilicity and membrane permeability.
- Position 7 : Converting the ethyl carboxylate to a tert-butyl ester () might improve pharmacokinetic properties.
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions often arise from variations in assay conditions or impurity profiles. For example, if a compound shows anticancer activity in one study but not another, researchers should:
- Verify purity using HPLC and elemental analysis .
- Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Conduct docking studies to confirm target binding (e.g., kinase or protease inhibition, as suggested in ).
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (using software like AutoDock Vina) and density functional theory (DFT) calculations can model interactions with enzymes or receptors. For instance:
- The thieno-pyrimidine core may bind ATP pockets in kinases, similar to compounds in .
- Substituent electronegativity (e.g., fluorine, chlorine) can be optimized using DFT to enhance hydrogen bonding with residues like Asp or Lys .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
